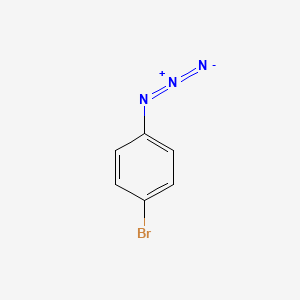

1-Azido-4-bromobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSJSMSBFMDFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175218 | |

| Record name | Benzene, 1-azido-4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101-88-4 | |

| Record name | 4-Bromophenyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-azido-4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-azido-4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-4-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Azido-4-bromobenzene from 4-Bromoaniline

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 1-azido-4-bromobenzene, a valuable intermediate in organic synthesis, particularly in the field of "click chemistry."[1] The synthesis is achieved through a classical two-step, one-pot procedure involving the diazotization of commercially available 4-bromoaniline followed by an in-situ reaction with sodium azide. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also a thorough discussion of the underlying reaction mechanisms, safety considerations, and purification techniques. The causality behind critical experimental choices is explained to ensure both successful synthesis and laboratory safety.

Introduction: The Significance of Aryl Azides

Aryl azides, such as this compound, are versatile and highly reactive functional groups in organic chemistry. Their prominence has surged with the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1] These triazole moieties are found in a wide array of pharmaceuticals, agrochemicals, and materials. The presence of the bromo-substituent on the phenyl ring of this compound provides an additional handle for further functionalization, for instance, through cross-coupling reactions, making it a particularly useful building block in the synthesis of complex molecules.

The synthesis described herein follows a well-established and reliable pathway: the diazotization of an aromatic amine (4-bromoaniline) to form a diazonium salt, which is then converted to the corresponding aryl azide by reaction with an azide source.[1] While effective, this procedure requires careful attention to temperature control and stringent safety protocols due to the potentially explosive nature of both the diazonium salt intermediate and the final azide product.

Reaction Mechanism: A Stepwise Perspective

The synthesis of this compound from 4-bromoaniline proceeds in two key stages within a single reaction vessel:

2.1. Part 1: Diazotization of 4-Bromoaniline

The first step is the conversion of the primary aromatic amine, 4-bromoaniline, into a 4-bromobenzenediazonium salt. This reaction, known as diazotization, is typically carried out at low temperatures (0-5 °C) in the presence of a strong acid, such as hydrochloric acid, and a source of nitrous acid.[2][3][4][5][6] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite with the strong acid.[4][6][7]

The mechanism of diazotization involves the following key steps:

-

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[6][7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 4-bromoaniline attacks the nitrosonium ion.[6][7]

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 4-bromobenzenediazonium ion.[2][6][7]

The low temperature is crucial as diazonium salts are prone to decomposition at higher temperatures, which can lead to the formation of unwanted byproducts and a decrease in yield.[1]

2.2. Part 2: Azidation of the Diazonium Salt

The second stage of the synthesis involves the reaction of the freshly prepared 4-bromobenzenediazonium salt with an azide source, typically sodium azide (NaN₃). This is a nucleophilic aromatic substitution reaction where the azide ion (N₃⁻) displaces the dinitrogen molecule (N₂), which is an excellent leaving group.

The reaction is driven by the thermodynamic stability of the liberated nitrogen gas. The azide ion acts as the nucleophile, attacking the carbon atom of the benzene ring attached to the diazonium group, leading to the formation of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| 4-Bromoaniline | 98% | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |

| Sodium Azide (NaN₃) | Reagent grade, ≥99% | Acros Organics |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR Chemicals |

| Dichloromethane (CH₂Cl₂) | ACS Grade | EMD Millipore |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar |

| Silica Gel | 230-400 mesh | SiliCycle |

| Magnetic Stirrer with Stir Bar | - | IKA |

| Ice Bath | - | - |

| Round-bottom flask (250 mL) | - | Pyrex |

| Dropping funnel (100 mL) | - | Kimble |

| Separatory funnel (500 mL) | - | Chemglass |

| Rotary Evaporator | - | Büchi |

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Diazonium Salt Solution

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (e.g., 10.0 g, 58.1 mmol) in a mixture of concentrated hydrochloric acid (e.g., 20 mL) and water (e.g., 50 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature throughout the diazotization process.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 4.2 g, 60.9 mmol) in water (e.g., 20 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold 4-bromoaniline solution using a dropping funnel over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is now complete.

Step 2: Azidation Reaction

-

In a separate beaker, dissolve sodium azide (e.g., 4.1 g, 63.1 mmol) in water (e.g., 20 mL).

-

Cool the sodium azide solution in an ice bath.

-

Slowly add the cold sodium azide solution to the freshly prepared diazonium salt solution while maintaining the temperature at 0-5 °C. Vigorous stirring is essential.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

-

Gradually allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. The evolution of nitrogen gas may be observed.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or solid.

-

For further purification, the crude product can be subjected to column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[8][9][10][11][12]

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectroscopic data should be compared with literature values.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.48 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.8, 132.5, 120.6, 118.4 |

| IR (KBr, cm⁻¹) | ~2110 (strong, sharp N₃ stretch) |

Safety Precautions: A Critical Consideration

The synthesis and handling of organic azides and sodium azide require strict adherence to safety protocols due to their high toxicity and potential for explosive decomposition.

-

Toxicity: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[13][14][15][16] It is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are generally suitable).[13][15][16][17] All manipulations should be performed in a well-ventilated chemical fume hood.[14][17]

-

Explosion Hazard: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive and are sensitive to heat, shock, and friction.[14][17] The final product, this compound, should be handled with care. Avoid heating the compound to high temperatures and do not use metal spatulas for handling solid azides, as this can lead to the formation of highly sensitive heavy metal azides.[14][17] Use plastic or ceramic spatulas instead.[10]

-

Reaction Conditions: The diazotization reaction is exothermic and requires strict temperature control. A runaway reaction can lead to the uncontrolled decomposition of the diazonium salt.

-

Waste Disposal: Azide-containing waste must be collected in a designated, labeled container and should not be mixed with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[14] Never dispose of azide waste down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[14][16]

Workflow and Process Visualization

The overall workflow for the synthesis of this compound is depicted in the following diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Diazotization Reaction Mechanism [unacademy.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. study.com [study.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. orgsyn.org [orgsyn.org]

- 13. uthsc.edu [uthsc.edu]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 15. campus.kennesaw.edu [campus.kennesaw.edu]

- 16. ehs.umich.edu [ehs.umich.edu]

- 17. artscimedia.case.edu [artscimedia.case.edu]

1-Azido-4-bromobenzene chemical properties and reactivity

An In-Depth Technical Guide to 1-Azido-4-bromobenzene: Properties, Reactivity, and Applications

Abstract

This compound is a versatile bifunctional molecule that has become an indispensable tool in modern chemical synthesis. Possessing two distinct and orthogonally reactive functional groups—an azide and a bromo substituent on an aromatic scaffold—it serves as a powerful linker and building block. The azide group provides access to the robust and highly efficient world of click chemistry, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Simultaneously, the carbon-bromine bond is a classical handle for a vast array of palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic routes, safety considerations, and diverse reactivity. It is intended for researchers, scientists, and drug development professionals who seek to leverage this molecule's unique capabilities in areas ranging from medicinal chemistry and chemical biology to materials science.

Physicochemical and Spectroscopic Properties

This compound (CAS No. 2101-88-4) is a low-melting solid, often handled as a liquid at room temperature or as a solution to mitigate potential hazards associated with pure organic azides.[1] Its utility stems from the predictable reactivity of its functional groups, which can be selectively addressed under different reaction conditions.

Core Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 2101-88-4 | [1][2] |

| Molecular Formula | C₆H₄BrN₃ | [1][2] |

| Molecular Weight | 198.02 g/mol | [2] |

| Melting Point | 20 °C | [1] |

| Boiling Point | 105 °C @ 10 Torr | [3] |

| Appearance | Varies; can be a solid or liquid depending on ambient temperature. | N/A |

| Synonyms | 4-Bromophenyl azide, p-Bromophenyl azide | [2][4] |

| Storage Temperature | -20 °C is recommended for long-term stability. | [1] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and product characterization.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature is the strong, sharp absorption band from the asymmetric stretch of the azide (N₃) group, typically appearing around 2100-2130 cm⁻¹ . Other expected signals include aromatic C-H stretches above 3000 cm⁻¹ and a C-Br stretch in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The para-substituted benzene ring results in a characteristic AA'BB' splitting pattern. Two doublets are expected in the aromatic region (approx. 7.0-7.6 ppm), integrating to 2H each.

-

¹³C NMR: Four signals are expected in the aromatic region. The carbon attached to the bromine (C-Br) will be shifted upfield relative to benzene, while the carbon attached to the azide group (C-N₃) will also show a characteristic shift.

-

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at M and M+2.[5] A common fragmentation pathway is the loss of a nitrogen molecule (N₂), resulting in a fragment ion [M-28]⁺, corresponding to the formation of a reactive nitrene intermediate.[5] The NIST WebBook provides reference mass and UV/Visible spectra for this compound.[2][5]

Synthesis and Handling

Recommended Synthetic Protocol

Aryl azides are most reliably synthesized from the corresponding anilines via a diazonium salt intermediate.[6] The synthesis of this compound from 4-bromoaniline is a standard, well-established procedure.

Step-by-Step Methodology:

-

Diazotization of 4-Bromoaniline:

-

Dissolve 4-bromoaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl, ~3.0 eq). Stir and cool the resulting slurry to 0-5 °C in an ice-water bath. Causality: The low temperature is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the 4-bromobenzenediazonium chloride solution.

-

-

Azidation:

-

In a separate flask, dissolve sodium azide (NaN₃, ~1.2 eq) in water and cool to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed. Causality: This step involves the displacement of the diazonium group by the azide nucleophile. The reaction is highly exothermic and releases N₂, so slow addition is crucial for safety and temperature control.

-

Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

-

-

Work-up and Isolation:

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary, though it is often of sufficient purity for subsequent reactions.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

Critical Safety Considerations

Organic azides are energetic compounds and must be handled with appropriate caution.[7]

-

Thermal Stability: While aryl azides are generally more stable than their alkyl counterparts, they can decompose exothermically, and sometimes explosively, upon heating.[7][8] It is crucial to avoid high temperatures during synthesis, purification (e.g., distillation), and storage.

-

Shock Sensitivity: Low molecular weight organic azides can be sensitive to shock and friction.[9] Never scrape solid azide residues from ground glass joints.

-

Handling in Solution: For many applications, it is safest to generate and use this compound in solution without isolating the pure compound. This significantly reduces the risk of accidental detonation.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and gloves. All manipulations of azides should be performed behind a blast shield in a well-ventilated fume hood.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound lies in the distinct reactivity of its two functional groups, which can be addressed selectively.

Reactions of the Azido Group - The Gateway to Click Chemistry

The azide moiety is a 1,3-dipole, making it an ideal participant in cycloaddition reactions.[6]

This is arguably the most important reaction of this compound. The CuAAC reaction, a cornerstone of "Click Chemistry," joins an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[10] The reaction is renowned for its high yields, mild and often aqueous conditions, simple work-up, and tolerance of a wide variety of other functional groups.[9][10]

Experimental Protocol: Model CuAAC Reaction

-

Preparation: To a vial, add this compound (1.0 eq), a terminal alkyne (e.g., phenylacetylene, 1.0 eq), and a solvent mixture (e.g., t-BuOH/H₂O 1:1).

-

Catalyst Addition: Add sodium ascorbate (~0.1 eq) as a reducing agent, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~0.01-0.05 eq). Causality: The ascorbate reduces the Cu(II) precursor to the active Cu(I) catalytic species in situ.[11] This avoids the need to handle potentially unstable Cu(I) salts.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Progress can be monitored by TLC or LC-MS.

-

Isolation: The triazole product often precipitates from the reaction mixture and can be isolated by simple filtration. Alternatively, the product can be extracted with an organic solvent.

CuAAC Catalytic Cycle Diagram

Upon heating or exposure to UV light, aryl azides can extrude dinitrogen gas (N₂) to form a highly reactive nitrene intermediate (4-bromophenylnitrene).[6][12] This nitrene can undergo various subsequent reactions, most notably C-H insertion. This reactivity is particularly useful for surface modification, where the aryl azide is used to form a covalent bond with an otherwise unreactive C-H bond on a polymer or other substrate.[12] The temperature required for thermal activation can be tuned by altering the substituents on the aromatic ring.[12]

The Staudinger reaction provides a mild and efficient method for reducing azides to primary amines.[6] this compound reacts with a phosphine, typically triphenylphosphine (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis with water yields 4-bromoaniline and triphenylphosphine oxide. This transformation is valuable when other reducible functional groups are present in the molecule that would not survive harsher reduction methods (e.g., catalytic hydrogenation).

Reactions of the Bromo Group - The Handle for Cross-Coupling

The C-Br bond on the aromatic ring is a robust and reliable functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal catalysis.[13]

This compound is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures either before or after the azide has been reacted.

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl system.

-

Heck Coupling: Reaction with an alkene to form a new C-C bond at the vinylic position.

-

Sonogashira Coupling: Reaction with a terminal alkyne (using both palladium and copper catalysts) to form an aryl-alkyne. This is particularly powerful, as the newly installed alkyne can itself be a substrate for a subsequent click reaction.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Experimental Protocol: Model Suzuki Coupling

-

Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water. Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Isolation: After cooling, dilute the reaction with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Applications in Research and Development

The dual-handle nature of this compound makes it a highly valuable heterobifunctional linker .

-

Drug Development: It can be used to connect different molecular fragments. For instance, the bromo-end can be elaborated into a complex targeting ligand via Suzuki coupling, while the azido-end can be "clicked" onto a payload molecule, such as a toxin or a fluorescent dye.

-

Materials Science: It is used to functionalize polymers and surfaces. A polymer backbone can be synthesized with pendant bromo groups, which are then converted to azides. These azide-functionalized polymers can then be cross-linked or grafted with alkyne-containing molecules using CuAAC.

-

Chemical Biology: In bioconjugation, this linker can attach probes to biomolecules. The azide allows for a bio-orthogonal click reaction with an alkyne-modified protein or nucleic acid, while the bromo-end can be used to attach another reporter or functional group.

Conclusion

This compound is more than just a simple chemical reagent; it is a strategic molecular linchpin. Its value lies in the predictable and orthogonal reactivity of its azide and bromo functionalities. The azide provides a reliable entry into click chemistry for conjugation and the formation of stable triazole linkages, while the bromide serves as a versatile anchor for a host of powerful cross-coupling reactions. This combination enables the rational design and efficient synthesis of complex molecules, making it a cornerstone building block for innovation in pharmaceutical sciences, advanced materials, and beyond. Understanding its properties, handling requirements, and reactivity is key to unlocking its full potential in the laboratory.

References

-

LookChem. (n.d.). This compound | 2101-88-4. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-azido-4-bromo- (CAS 2101-88-4). Retrieved from [Link]

-

Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-azido-4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2101-88-4 Name: this compound. Retrieved from [Link]

-

ResearchGate. (2006). A study on the thermal stability of organic azides. Retrieved from [Link]

-

NIH. (2015). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Macro Letters. Retrieved from [Link]

-

ResearchGate. (2001). The thermal decomposition of azidopyridines. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-azido-4-bromo- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole. Retrieved from [Link]

-

Angene Chemical. (n.d.). Benzene, 1-azido-4-bromo- (CAS# 2101-88-4). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4BrN3). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Azido-4-(bromomethyl)benzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

ResearchGate. (2014). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

NIH. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Synthesis of bromobenzene-D5. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Beilstein Journals. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Patsnap. (2024). Bromobenzene: Uses, Properties, and Industrial Significance. Retrieved from [Link]

- Google Patents. (2005). US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.

-

NIST. (n.d.). Benzene, 1-azido-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Benzene, 1-azido-4-bromo- [webbook.nist.gov]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Benzene, 1-azido-4-bromo- (CAS 2101-88-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzene, 1-azido-4-bromo- [webbook.nist.gov]

- 6. Organic azide - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdhv.ca [mdhv.ca]

- 10. Click Chemistry [organic-chemistry.org]

- 11. broadpharm.com [broadpharm.com]

- 12. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

Spectroscopic Characterization of 1-Azido-4-bromobenzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-azido-4-bromobenzene (C₆H₄BrN₃), a key intermediate in organic synthesis, particularly in the realm of click chemistry and the formation of complex nitrogen-containing heterocycles. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted aromatic compound with the chemical structure illustrated below.[1][2][3][4][5][6] The presence of an azide (-N₃) and a bromo (-Br) group on the phenyl ring at para positions dictates the spectroscopic characteristics of the molecule. The inherent symmetry of the molecule simplifies its NMR spectra, while the distinct vibrational modes of the azide group and the mass fragmentation patterns provide unambiguous identification.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the para-substitution, this compound exhibits a high degree of symmetry, leading to a simplified NMR spectrum. The molecule has a C₂v symmetry axis passing through the C1-C4 carbons and bisecting the C2-C3 and C5-C6 bonds. This results in two sets of chemically equivalent aromatic protons and three sets of chemically equivalent aromatic carbons.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show a characteristic AA'BB' spin system, which often appears as two doublets in routine spectra.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | Doublet | 2H | H-2, H-6 |

| ~ 7.0 | Doublet | 2H | H-3, H-5 |

The protons H-2 and H-6, being ortho to the electron-withdrawing bromo group, are expected to be deshielded and appear at a lower field. Conversely, the protons H-3 and H-5, ortho to the electron-donating (by resonance) azide group, are expected to be more shielded and appear at a higher field. The coupling between these adjacent protons would result in a doublet for each signal, with a typical ortho coupling constant (³J) of around 8-9 Hz.

Figure 2: Predicted ¹H-¹H coupling in this compound.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to display four signals, corresponding to the four distinct carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 | C4 | Carbon attached to the azide group. |

| ~ 132 | C2, C6 | Carbons ortho to the bromo group. |

| ~ 120 | C3, C5 | Carbons ortho to the azide group. |

| ~ 118 | C1 | Carbon attached to the bromo group (ipso-carbon). |

The assignment of the carbon signals is based on established substituent effects. The carbon atom attached to the azide group (C4) is expected to be significantly deshielded. The carbons ortho to the bromine atom (C2 and C6) will also be deshielded. The carbons ortho to the azide group (C3 and C5) will be more shielded. The ipso-carbon attached to the bromine (C1) is subject to the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[7]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans.

-

Spectral Width: 0-12 ppm.

-

Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans.

-

Spectral Width: 0-220 ppm.

-

Referencing: Calibrate the chemical shifts to the solvent peak.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a very strong and sharp absorption band due to the asymmetric stretching of the azide group. Other significant absorptions arise from the vibrations of the p-disubstituted benzene ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 2100-2130 | Very Strong, Sharp | N₃ asymmetric stretch |

| ~ 1590, 1480 | Medium-Strong | C=C aromatic ring stretching |

| ~ 1280 | Medium | N₃ symmetric stretch |

| ~ 830 | Strong | C-H out-of-plane bending (p-disubstitution) |

| ~ 1100-1000 | Medium | C-Br stretch |

The most diagnostic peak in the IR spectrum is the intense azide stretch, which is a hallmark of this functional group. The strong band around 830 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Fragment Ion | Proposed Structure |

| 197/199 | High | [M]⁺ | [C₆H₄BrN₃]⁺ |

| 169/171 | Moderate | [M - N₂]⁺ | [C₆H₄BrN]⁺ |

| 90 | Moderate | [C₆H₄N]⁺ | Benzonitrile cation radical |

| 76 | Low | [C₆H₄]⁺ | Benzyne cation radical |

The molecular ion peak ([M]⁺) is observed as a doublet at m/z 197 and 199 with a characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br).[8][9] A prominent fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), resulting in the formation of a nitrene intermediate, which is observed as the [M - N₂]⁺ peak at m/z 169 and 171.[8] Further fragmentation can lead to the loss of the bromine atom and rearrangement to form other stable ions.

Figure 3: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse directly into the ion source.

-

GC-MS: If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph.

-

-

Instrument Setup:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

-

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-300.

-

Scan Speed: Appropriate for the sample introduction method.

-

Conclusion

The spectroscopic characterization of this compound is straightforward due to its distinct functional groups and molecular symmetry. The ¹H and ¹³C NMR spectra, although predicted in this guide, are expected to show simple patterns that are readily interpretable. The IR spectrum provides a clear indication of the azide functionality and the substitution pattern of the aromatic ring. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern involving the loss of molecular nitrogen. This comprehensive spectroscopic data provides a robust foundation for the identification and quality control of this compound in research and development settings.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-azido-4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S19 . IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanol ( 13 ). Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-Bromophenyl azide solution. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). Retrieved from [Link]

-

SpectraBase. (n.d.). N'-[(E)-(4-bromophenyl)methylidene]nicotinohydrazide. Retrieved from [Link]

-

Angene Chemical. (n.d.). Benzene, 1-azido-4-bromo-. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-azido-4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure B1.12: 1 H NMR spectrum of meso-tetra(4-bromophenyl)porphyrin.... Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound 0.5M tert-butyl methyl ether, = 95.0 HPLC 2101-88-4 [sigmaaldrich.com]

- 4. CAS 2101-88-4: 4-Bromophenyl azide | CymitQuimica [cymitquimica.com]

- 5. angenesci.com [angenesci.com]

- 6. This compound|2101-88-4|lookchem [lookchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Benzene, 1-azido-4-bromo- [webbook.nist.gov]

- 9. Benzene, 1-azido-4-bromo- [webbook.nist.gov]

Thermal stability and decomposition of 1-Azido-4-bromobenzene

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Azido-4-bromobenzene

This guide offers a comprehensive examination of the thermal properties of this compound, a versatile intermediate in organic synthesis. The inherent energetic nature of the azide functional group necessitates a thorough understanding of its stability and decomposition pathways to ensure safe handling and effective application. This document is intended for researchers, chemists, and safety professionals in the pharmaceutical and fine chemical industries, providing field-proven insights into its thermal behavior, decomposition mechanisms, and appropriate analytical protocols.

Introduction: The Dual Nature of Aryl Azides

Aryl azides, such as this compound, are valuable reagents in synthetic chemistry, notably in "click" chemistry, photolabeling, and as precursors to complex nitrogen-containing heterocycles.[1] Their utility stems from the azide group's ability to undergo a variety of transformations, most significantly the extrusion of dinitrogen gas (N₂) upon thermal or photochemical stimulation.[2] This process generates a highly reactive nitrene intermediate, which is the cornerstone of their synthetic versatility.[3][4]

However, this reactivity also renders them potentially hazardous. Organic azides are energetic materials that can decompose explosively with the input of energy from heat, light, shock, or friction.[5] The stability of an organic azide is structurally dependent, with factors like molecular weight and the ratio of carbon to nitrogen atoms playing a crucial role in its hazard profile.[1][5] For this compound (C₆H₄BrN₃), the carbon-to-nitrogen ratio (C/N) is 6/3 or 2. Azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled in small quantities and stored with care.[1][5]

Physicochemical and Thermal Profile

A foundational understanding of the compound's properties is essential before any experimental work. While extensive, publicly available thermal analysis data for this compound is limited, we can synthesize a reliable profile from its known physicochemical properties and the established behavior of analogous aryl azides.

Table 1: Physicochemical and Predicted Thermal Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrN₃ | [6][7] |

| Molecular Weight | 198.02 g/mol | [6][7] |

| Appearance | Not specified, likely a solid or oil | |

| Melting Point | 20 °C | [8] |

| Storage Temperature | ≤ 20°C, protect from light | [8] |

| Predicted Onset of Decomposition (Tonset) | ~120 - 180 °C (Exothermic) | Inferred from typical aryl azide behavior |

| Primary Decomposition Step | N₂ Extrusion to form 4-bromophenylnitrene | [2][3] |

| Potential Hazards | Explosive decomposition upon heating; toxic | [1][9] |

The Decomposition Pathway: Nitrene Formation and Subsequent Reactions

The thermal decomposition of this compound is not a simple fragmentation. It is a stepwise process initiated by the cleavage of the Nα-Nβ bond, leading to the irreversible loss of dinitrogen and the formation of a 4-bromophenylnitrene intermediate.[3][4] This nitrene is an electron-deficient species that can exist in either a singlet or triplet spin state, influencing its subsequent reactivity.[2]

-

Singlet Nitrene : The initial product of thermolysis is typically the singlet nitrene, which can undergo concerted reactions. For aryl nitrenes, this can involve ring expansion to a seven-membered ring cumulene.[2]

-

Triplet Nitrene : The singlet nitrene can intersystem cross to the more stable triplet ground state.[2] Triplet nitrenes behave as diradicals and typically undergo stepwise reactions, such as hydrogen abstraction from solvent or other molecules to form primary amines (4-bromoaniline) or coupling reactions to form azo compounds (4,4'-dibromoazobenzene).

The overall decomposition can be visualized as a cascade of reactions originating from the initial nitrene formation.

Caption: Decomposition of this compound proceeds via a nitrene intermediate.

Hazard Assessment and Safe Handling Protocols

CAUTION: Organic azides are potentially explosive and must be handled with extreme care. A thorough risk assessment is mandatory before beginning any work.

-

Energy Input : Avoid all sources of external energy, including heat, friction (e.g., ground glass joints), shock, and static electricity.[1][10]

-

Personal Protective Equipment (PPE) : A lab coat, safety glasses, and chemical-resistant gloves are required. All work involving the pure substance or concentrated solutions should be conducted in a chemical fume hood behind a blast shield.[1][11]

-

Scale : Handle the smallest quantities of material necessary for the experiment. Never distill or purify by sublimation.[9]

-

Solvent Choice : Do not use halogenated solvents like dichloromethane or chloroform, as they can react to form highly explosive di- and tri-azidomethane.[5][9]

-

Utensils : Use plastic or Teflon-coated spatulas. Metal spatulas can form shock-sensitive heavy metal azides.[5][10]

-

Storage : Store in a cool, dark place, away from incompatible materials such as acids, metals, and oxidizing agents.[1][9]

-

Disposal : Azide waste must be segregated and never mixed with acidic waste, which could generate highly toxic and explosive hydrazoic acid.[11] Consult your institution's hazardous waste disposal procedures. Typically, residual azides are chemically quenched to a more stable derivative (e.g., an amine) before disposal.[5]

Experimental Workflow for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed.

Caption: A typical workflow for the thermal analysis of an energetic material.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHdecomp). A sharp, highly energetic exotherm is indicative of a rapid, potentially explosive decomposition.

-

Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation (CRITICAL):

-

Behind a blast shield, carefully weigh 1-2 mg of this compound into a vented aluminum DSC pan. A vented pan is essential to allow evolved N₂ gas to escape, preventing dangerous pressure buildup.

-

Causality: Using a small sample mass minimizes the total energy released during decomposition, reducing the risk of an event that could damage the instrument or cause injury.

-

Lightly crimp the lid onto the pan. Do not hermetically seal it.

-

-

Experimental Program:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a sub-ambient temperature (e.g., 0 °C) to establish a stable baseline.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well beyond the decomposition event (e.g., 350 °C).

-

Causality: A heating rate of 10 °C/min is a standard for initial screening, balancing analysis time with event resolution. Slower rates (2-5 °C/min) can be used for more accurate kinetic studies.

-

Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the extrapolated onset temperature (Tonset) of the large exothermic peak. This represents the temperature at which decomposition begins to accelerate.

-

Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔHdecomp) in J/g.

-

Protocol: Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss associated with the decomposition event. For this compound, the primary mass loss should correspond to the extrusion of one molecule of N₂.

-

Instrument Setup: Calibrate the TGA for mass and temperature.

-

Sample Preparation:

-

In a fume hood, weigh 2-5 mg of the sample into a ceramic or aluminum TGA crucible.

-

-

Experimental Program:

-

Place the crucible onto the TGA balance mechanism.

-

Heat the sample using the same temperature program as the DSC analysis (e.g., 10 °C/min to 350 °C) under a nitrogen atmosphere.

-

Causality: Using the same heating rate allows for direct correlation between the thermal events observed in the DSC and the mass loss events in the TGA.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Calculate the theoretical mass loss for the expulsion of N₂ from this compound:

-

MW(N₂) = 28.01 g/mol

-

MW(C₆H₄BrN₃) = 198.02 g/mol

-

Theoretical Mass Loss = (28.01 / 198.02) * 100% ≈ 14.1%

-

-

Compare the observed mass loss in the TGA thermogram with the theoretical value. A close correlation confirms that N₂ extrusion is the primary decomposition event in that temperature range.

-

Conclusion

This compound is a compound of significant synthetic utility, but its energetic azide functional group demands respect and careful handling. Its thermal decomposition is dominated by the exothermic extrusion of dinitrogen gas to form a highly reactive 4-bromophenylnitrene intermediate. This event typically occurs in the range of 120-180 °C. A self-validating safety assessment requires correlating DSC data, which reveals the temperature and energy of decomposition, with TGA data, which confirms the chemical nature of the event (i.e., loss of N₂). By adhering to the rigorous safety protocols and analytical methodologies outlined in this guide, researchers can confidently and safely leverage the unique chemistry of this valuable compound.

References

-

Soto, J., et al. (2022). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. Physical Chemistry Chemical Physics, 24(8). [Link][3][4]

-

eGyanKosh. (n.d.). UNIT 15 NITRENES AS INTERMEDIATES. Retrieved from eGyanKosh, Indira Gandhi National Open University. [Link]

-

School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link][9]

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from Stanford University. [Link][1]

-

ResearchGate. (n.d.). Nitrenes as intermediates in the thermal decomposition of aliphatic azides. [Link][12]

-

Wikipedia. (n.d.). Nitrene. Retrieved from Wikipedia. [Link][2]

-

University of Pittsburgh. (2013). Safe Handling of Azides. [Link][5]

-

University of New Mexico Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link][11]

-

Luo, Q. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link][10]

-

LookChem. (n.d.). This compound. Retrieved from LookChem. [Link][8]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-azido-4-bromo-. NIST Chemistry WebBook. Retrieved from [Link][7]

-

Angene Chemical. (n.d.). Benzene, 1-azido-4-bromo-(CAS# 2101-88-4). Retrieved from Angene Chemical. [Link][13]

Sources

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. Nitrene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. CAS 2101-88-4 | this compound - Synblock [synblock.com]

- 7. Benzene, 1-azido-4-bromo- [webbook.nist.gov]

- 8. This compound|2101-88-4|lookchem [lookchem.com]

- 9. ucd.ie [ucd.ie]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. chemistry.unm.edu [chemistry.unm.edu]

- 12. researchgate.net [researchgate.net]

- 13. angenesci.com [angenesci.com]

An In-depth Technical Guide on the Diazotization of 4-Bromoaniline to Form an Aryl Azide

This guide provides a comprehensive overview of the synthesis of 4-bromoazidobenzene, a valuable aryl azide intermediate, through the diazotization of 4-bromoaniline. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this chemical transformation. The content herein emphasizes not just the procedural steps but the underlying chemical principles, safety considerations, and the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Aryl Azides

Aryl azides are a cornerstone in modern organic synthesis, prized for their versatile reactivity. The azide functional group serves as a linchpin in a variety of powerful transformations, including the renowned copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Staudinger ligation, and in the generation of nitrenes for C-H amination reactions.[1][2][3] These capabilities make aryl azides indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

The conversion of readily available anilines to aryl azides via a diazotization-azidation sequence is a fundamental and robust method.[2][3][5] This guide will focus on the synthesis of 4-bromoazidobenzene, a representative example that illustrates the key principles and techniques applicable to a broad range of substituted anilines.

The Core Transformation: A Two-Step, One-Pot Synthesis

The overall synthesis of an aryl azide from an aniline derivative is a two-step process that is typically conducted in a single reaction vessel ("one-pot").[3]

-

Diazotization: The primary aromatic amine, in this case, 4-bromoaniline, is converted into a highly reactive diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[6][7][8]

-

Azidation: The freshly prepared diazonium salt is then immediately treated with an azide source, most commonly sodium azide (NaN₃), to yield the final aryl azide product.[3][5]

A critical parameter throughout this process is strict temperature control, as diazonium salts are notoriously unstable at elevated temperatures and can be explosive when isolated in a dry state.[3][9][10]

Mechanistic Insights: Understanding the "Why"

A thorough grasp of the reaction mechanisms is paramount for troubleshooting, optimization, and ensuring safety.

The Diazotization of 4-Bromoaniline

The diazotization process begins with the formation of the reactive electrophile, the nitrosonium ion (NO⁺).[7][11]

Step 1: Generation of the Nitrosonium Ion In the acidic medium, sodium nitrite is protonated by the strong acid (e.g., HCl) to form nitrous acid (HNO₂). A subsequent protonation and loss of a water molecule generates the highly electrophilic nitrosonium ion.[8]

Step 2: Electrophilic Attack and Formation of the Diazonium Ion The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the nitrosonium ion.[8][11] A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 4-bromobenzenediazonium ion.[7][11] The presence of the aromatic ring stabilizes the diazonium group through resonance.[11]

Caption: Mechanism of Diazotization.

The Azidation of the Diazonium Salt

The conversion of the diazonium salt to the aryl azide is a nucleophilic substitution reaction. Experimental and computational studies support a stepwise mechanism proceeding through an acyclic zwitterionic intermediate.[12][13] The diazonium group is an excellent leaving group due to the formation of highly stable dinitrogen gas (N₂).[9]

The azide ion (N₃⁻) acts as the nucleophile, attacking the terminal nitrogen of the diazonium group. This is followed by the expulsion of nitrogen gas to yield the 4-bromoazidobenzene.

Caption: Mechanism of Aryl Azide Formation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and explanations for each step.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| 4-Bromoaniline | 1.0 eq | Starting material |

| Concentrated HCl | 3.0 eq | Acid catalyst, solubilizes aniline |

| Sodium Nitrite (NaNO₂) | 1.1 eq | Source of nitrous acid |

| Sodium Azide (NaN₃) | 1.2 eq | Azide source |

| Deionized Water | As needed | Solvent |

| Diethyl Ether | As needed | Extraction solvent |

| Anhydrous MgSO₄ or Na₂SO₄ | As needed | Drying agent |

| Starch-iodide paper | - | To test for excess nitrous acid |

| Magnetic stirrer with stir bar | - | For efficient mixing |

| Ice bath | - | For temperature control |

| Separatory funnel | - | For extraction |

| Rotary evaporator | - | For solvent removal |

Step-by-Step Procedure

PART A: Diazotization of 4-Bromoaniline [14]

-

Preparation of the Aniline Salt Solution: In a flask of appropriate size, dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water. The formation of the hydrochloride salt enhances its solubility in the aqueous medium.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous and vigorous stirring. Maintaining this low temperature is crucial to prevent the premature decomposition of the diazonium salt that will be formed.[8][9]

-

Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold aniline salt solution. Ensure the temperature of the reaction mixture is strictly maintained below 5 °C during the addition.[9] The addition should be slow to control the exothermic nature of the reaction.[9]

-

Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C.[9]

-

Verification of Excess Nitrous Acid: Test for the presence of a slight excess of nitrous acid using starch-iodide paper. A positive test, indicated by the paper turning blue-black, confirms that all the aniline has been diazotized.[9][14] If the test is negative, add a small amount of the sodium nitrite solution until a positive result is achieved. This slight excess ensures the complete conversion of the starting material.[14]

PART B: Azidation

-

Preparation of Azide Solution: In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool the solution in an ice bath.

-

Azidation Reaction: Slowly add the cold sodium azide solution to the freshly prepared, cold diazonium salt solution with vigorous stirring. The addition should be done cautiously as nitrogen gas will evolve.[3]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for about an hour and then let it gradually warm to room temperature.

PART C: Workup and Purification

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether (2 x 50 mL).[9]

-

Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 4-bromoazidobenzene.

-

Purification (if necessary): The crude product can be further purified by column chromatography if required.

Caption: Workflow for 4-bromoazidobenzene synthesis.

Safety: A Non-Negotiable Pillar

Both diazonium salts and azides present significant hazards, and strict adherence to safety protocols is essential.

5.1. Diazonium Salt Hazards

-

Explosion Risk: Arenediazonium salts are thermally unstable and can detonate upon heating or when dry.[3][9] They should always be generated in situ and used immediately in solution at low temperatures.[6] Never attempt to isolate the diazonium salt in a solid state.

5.2. Azide Hazards

-

Toxicity: Sodium azide is highly toxic, with a toxicity comparable to that of sodium cyanide.[15][16] It can be fatal if swallowed, inhaled, or absorbed through the skin.[17] All manipulations should be performed in a well-ventilated fume hood.[15][18]

-

Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive heavy metal azides.[18][19][20] For this reason, never use metal spatulas to handle sodium azide and never dispose of azide-containing waste down the drain, as it can react with metal plumbing.[15][16][19][20]

-

Formation of Hydrazoic Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[15][19]

-

Organic Azide Stability: Organic azides can also be explosive, particularly those with a low carbon-to-nitrogen ratio.[15][19] They can be sensitive to heat, shock, and friction.[19][21] Avoid using ground glass joints, as the friction may cause explosive decomposition.[15][19]

| Hazard | Mitigation Strategy |

| Diazonium Salt Instability | Generate in situ at 0-5 °C; use immediately; never isolate as a solid.[3][6][9] |

| Sodium Azide Toxicity | Handle in a fume hood; wear appropriate PPE (gloves, lab coat, safety glasses).[15][18][22] |

| Formation of Explosive Metal Azides | Use non-metal (e.g., plastic, ceramic) spatulas; do not dispose of down the drain.[16][19][20] |

| Formation of Hydrazoic Acid | Avoid contact between azides and strong acids.[15][19] |

| Organic Azide Instability | Store below room temperature away from heat, light, and shock; avoid ground glass joints.[19][21] |

Conclusion

The synthesis of 4-bromoazidobenzene from 4-bromoaniline is a powerful and illustrative example of a widely applicable synthetic route. By understanding the underlying mechanisms of diazotization and azidation, and by adhering strictly to the detailed experimental and safety protocols, researchers can confidently and safely prepare this and other valuable aryl azide intermediates. The key to success lies in the meticulous control of reaction temperature and the vigilant observation of all safety precautions related to the handling of diazonium salts and azides.

References

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Azides. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Azide Compounds. Retrieved from [Link]

- Bräse, S., & Banert, K. (Eds.). (2010).

-

University of California, Riverside. (n.d.). Standard Operating Procedure: Sodium Azide and Organic Azides. Retrieved from [Link]

-

Wang, Y., et al. (2021). Host-aided pH-controlled substitution reaction of aryl diazonium salts and sodium azide. ResearchGate. [Link]

-

Various Authors. (n.d.). Synthesis of Radiolabelled Aryl Azides from Diazonium Salts: Experimental and Computational Results Permit to Identify the Preferred Mechanism. ResearchGate. [Link]

-

BYJU'S. (n.d.). To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. Retrieved from [Link]

-

Bentham Science Publishers. (2022). Synthesis of Aromatic Azides using Different Methodologies. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sodium Azide. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3. Retrieved from [Link]

-

University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

Various Authors. (n.d.). The diazotization process. ResearchGate. [Link]

-

Zhen, R., Lu, W., Zhou, Y., Feng, M., & Wang, Y. (2020). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Organic Polymer Material Research, 1(2). [Link]

-

Leyva, E., Platz, M. S., Loredo-Carrillo, S. E., & Aguilar, J. (2020). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Current Organic Chemistry, 24(11), 1161–1180. [Link]

-

University of North Carolina at Chapel Hill. (2021). Standard Operating Procedure for Sodium Azide. Retrieved from [Link]

-

University of Tennessee Health Science Center. (2019). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diazoaminobenzene. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis and applications of aryl azides. ResearchGate. [Link]

-

Tanimoto, H., & Shiraishi, Y. (2013). Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products. Natural Product Communications, 8(7). [Link]

-

Zhen, R., Lu, W., Zhou, Y., Feng, M., & Wang, Y. (2020). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Bilingual Publishing Group. [Link]

-

Pieraccini, S., et al. (2015). Synthesis of Radiolabelled Aryl Azides From Diazonium Salts: Experimental and Computational Results Permit the Identification of the Preferred Mechanism. Chemical Communications, 51(43), 8954–8957. [Link]

-

Zhen, R., et al. (2020). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Organic Polymer Material Research. [Link]

-

Pharm D Guru. (n.d.). Diazotisation and Coupling. Retrieved from [Link]

-

Filo. (2025). Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sandmeyer reaction in presence of CuCN. Retrieved from [Link]

-

Pieraccini, S., et al. (2015). Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechanism. Chemical Communications. [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Cram. (n.d.). Synthesis Of P-Benbenediazonium Chloride Lab Report. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

LookChem. (n.d.). 4-Bromobenzenediazonium chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

PubMed. (2025). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. Retrieved from [Link]

-

Vedantu. (n.d.). Benzene Diazonium Chloride: Structure, Preparation & Uses. Retrieved from [Link]

-

YouTube. (2014). Formation of Benzenediazonium Chloride. Retrieved from [Link]

Sources

- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diazonium compound - Wikipedia [en.wikipedia.org]

- 11. pharmdguru.com [pharmdguru.com]

- 12. Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechani ... - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01913C [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. research.wayne.edu [research.wayne.edu]

- 16. ehs.ucsb.edu [ehs.ucsb.edu]

- 17. chemistry.unm.edu [chemistry.unm.edu]

- 18. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 19. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 20. ehs.umich.edu [ehs.umich.edu]

- 21. safety.fsu.edu [safety.fsu.edu]

- 22. Article - Standard Operating Procedur... [policies.unc.edu]

Mechanism of sodium azide reaction with diazotized 4-bromoaniline

An In-Depth Technical Guide to the Reaction of Sodium Azide with Diazotized 4-Bromoaniline

Introduction: The Strategic Synthesis of Aryl Azides

In the landscape of modern synthetic chemistry, aryl azides stand as exceptionally versatile intermediates. Their utility is prominently showcased in the realm of bioorthogonal chemistry, particularly in the Nobel Prize-winning Huisgen 1,3-dipolar azide-alkyne cycloaddition, or "click chemistry".[1] Beyond this, they are pivotal precursors for synthesizing a diverse array of nitrogen-containing compounds, including heterocycles, pharmaceuticals, and advanced materials.[2]

The conversion of a primary aromatic amine, such as 4-bromoaniline, into its corresponding aryl azide (4-bromoazidobenzene) is a cornerstone transformation. This guide, intended for researchers and drug development professionals, delineates the nuanced mechanistic details of this two-stage process: the initial diazotization of 4-bromoaniline followed by the crucial nucleophilic substitution with sodium azide. We will explore the causality behind the specific experimental conditions, ensuring a blend of theoretical understanding and practical, field-proven insight.

Part 1: Formation of the Electrophile: The Diazotization of 4-Bromoaniline

The journey from an aromatic amine to an aryl azide begins with the formation of an aryl diazonium salt. This intermediate is a potent electrophile, primed for subsequent functionalization. The process, known as diazotization, requires careful control of reaction parameters to ensure both high yield and safety.[2][3]

The Underlying Mechanism

The conversion of 4-bromoaniline to 4-bromobenzenediazonium chloride is not a single step but a cascade of acid-base and nucleophilic-electrophilic interactions.

-

Generation of the Electrophile (Nitrosonium Ion): The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][5][6] The nitrous acid is then protonated by the excess acid and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).[3][5][6] This in situ generation is critical as nitrous acid is unstable.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline executes a nucleophilic attack on the nitrosonium ion, forming an N-N bond and yielding an N-nitrosoaminium ion.[5]

-

Deprotonation and Tautomerization: A rapid deprotonation step follows, leading to the formation of an N-nitrosamine. This intermediate then undergoes tautomerization to a diazohydroxide.[4][5]

-

Formation of the Diazonium Ion: The diazohydroxide is protonated on its oxygen atom by the excess acid in the medium. This creates an excellent leaving group (water), which is expelled to form the resonance-stabilized 4-bromobenzenediazonium ion.[4][6]

Expertise in Practice: Why Experimental Conditions are Critical

-

Strict Temperature Control (0–5 °C): Aryl diazonium salts are thermally labile.[3] Maintaining a temperature below 5 °C is paramount to prevent decomposition of the salt into the corresponding phenol (4-bromophenol) and nitrogen gas, which would significantly reduce the yield of the desired product.[6] This low temperature stabilizes the diazonium intermediate for the subsequent substitution step.

-

Use of Excess Acid: The presence of excess mineral acid serves two key purposes. Firstly, it ensures the complete generation of the nitrosonium ion. Secondly, it maintains a low pH, which prevents the newly formed electrophilic diazonium salt from engaging in a coupling reaction with any remaining nucleophilic 4-bromoaniline.[7] Such a side reaction would lead to the formation of highly colored and difficult-to-remove azo dye impurities.

Part 2: The Core Transformation: Reaction with Sodium Azide

Once the 4-bromobenzenediazonium salt is formed in situ, it is immediately treated with a nucleophilic azide source, typically an aqueous solution of sodium azide (NaN₃). This step displaces the dinitrogen moiety, one of the best leaving groups in organic chemistry, to yield the final product.

Dissecting the Substitution Mechanism

While the overall transformation appears to be a simple substitution, the precise mechanism has been a subject of investigation. Three potential pathways could be envisioned: a direct SₙAr-type displacement, a concerted (3+2) cycloaddition, or a stepwise addition-elimination. Experimental and computational studies strongly support the stepwise mechanism as the most favorable route.[8]

-

Nucleophilic Addition: The azide anion (N₃⁻) acts as a potent nucleophile, attacking the terminal, electrophilic nitrogen atom of the 4-bromobenzenediazonium ion.

-